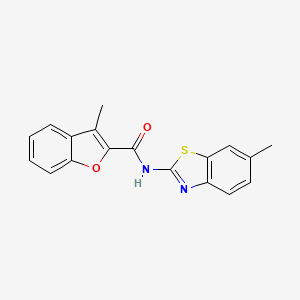

![molecular formula C25H27ClN2O3S B4614232 N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)

N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide" involves multi-step chemical processes including diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. These processes yield intermediates crucial for the development of various benzamide derivatives. For instance, the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate, showcases the complexity and efficiency of these synthetic routes, with a total yield of 44.2%, highlighting the suitability for industrial production due to higher yield and lower cost (Yang Jian-she, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to our compound of interest, has been elucidated using techniques such as X-ray single-crystal diffraction. These studies reveal that the compounds belong to various crystal systems with specific space groups, providing insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical behavior. For example, the structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide was determined, highlighting its novel class and providing a basis for evaluating its herbicidal activity (Wei Li et al., 2008).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including pharmacokinetic and metabolic interconversions, demonstrating their dynamic nature in biological systems. Studies on the pharmacokinetics of certain benzamide derivatives reveal their interconversion between sulfoxide and sulfide metabolites, which significantly affects their bioavailability and distribution in tissues. Such insights are essential for designing compounds with desired pharmacological profiles (B. Kuo et al., 1993).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, play a vital role in their application and function. The determination of these properties through experimental studies aids in the formulation of drugs and materials. For instance, the synthesis and characterization of composite NF membranes using novel polymers related to benzamide derivatives demonstrate the importance of understanding these properties for industrial applications (M. Padaki et al., 2013).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interactions with biological molecules, are crucial for their therapeutic and industrial applications. Molecular docking studies and detailed chemical analyses provide insights into the potential bioactivity of these compounds, such as antifungal and antiviral properties, which are essential for drug development and other applications (A. FazilathBasha et al., 2021).

Wissenschaftliche Forschungsanwendungen

Composite NF Membranes for Desalination

Padaki et al. (2013) synthesized Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated variant for use in polysulfone composite membranes. These membranes, developed through the Diffusion Induced Phase Separation method, exhibited hydrophilic properties and showed potential in desalination, demonstrating up to 52% NaCl rejection (Padaki et al., 2013).

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related substances, including benzamide derivatives. This method provided a baseline separation of studied analytes and proved to be effective for quality control of pharmaceutical compounds (Ye et al., 2012).

Synthesis of Benzamide Derivatives

Research by Jian-she (2009) focused on synthesizing Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for pharmaceuticals, showcasing a route for industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).

Pharmacological Evaluation of Benzamide Derivatives

Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives as selective serotonin 4 receptor agonists. These compounds showed promise as novel prokinetic agents capable of enhancing gastric emptying and increasing the frequency of defecation, highlighting their therapeutic potential in gastrointestinal motility disorders (Sonda et al., 2004).

Eigenschaften

IUPAC Name |

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O3S/c1-3-4-16-27-25(29)21-13-11-20(12-14-21)18-28(24-17-22(26)15-10-19(24)2)32(30,31)23-8-6-5-7-9-23/h5-15,17H,3-4,16,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQPLKZHQONJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4614150.png)

![5-{[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614155.png)

![1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)

![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614170.png)

![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)

![2-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4614192.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)

![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)

![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)

![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)